molecular formula C21H26N2O4S B6557281 2-(2-methylphenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide CAS No. 1040642-18-9

2-(2-methylphenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide

Cat. No.: B6557281
CAS No.: 1040642-18-9
M. Wt: 402.5 g/mol
InChI Key: BERGWBJMKQXWAU-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide is a structurally complex acetamide derivative characterized by two key moieties:

  • A 2-methylphenoxy group attached to the acetamide backbone, which may influence lipophilicity and receptor binding.

Properties

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-17-7-2-5-10-20(17)27-16-21(24)22-12-6-14-28(25,26)23-13-11-18-8-3-4-9-19(18)15-23/h2-5,7-10H,6,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERGWBJMKQXWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methylphenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide is a complex molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be dissected into two main components: a 2-methylphenoxy moiety and a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl group. This combination suggests potential interactions with various biological targets. The molecular formula is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 356.46 g/mol.

Research indicates that compounds similar to This compound may exhibit several biological activities:

  • Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. For instance, studies on related compounds have shown that they can reduce oxidative stress and modulate neuroinflammatory pathways, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .
  • Antioxidant Activity : The compound has been associated with antioxidant effects that help mitigate oxidative damage in neuronal cells. This activity is crucial in preventing cell apoptosis and maintaining cellular integrity under stress conditions .
  • Inhibition of Enzymatic Activity : Some isoquinoline derivatives have demonstrated the ability to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine synthesis. This inhibition can lead to alterations in neurotransmitter levels, affecting mood and cognition .

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Neurotoxicity : A study involving 2-methyl-1,2,3,4-tetrahydroisoquinoline (a structural analog) reported that chronic administration led to significant neurotoxic effects in mice, including reductions in tyrosine hydroxylase-immunoreactive cells in the substantia nigra. This suggests a potential link between these compounds and parkinsonism .
  • Alzheimer's Disease Models : In models of Alzheimer's disease, related compounds have been shown to downregulate amyloidogenic processing pathways and improve cell viability under toxic conditions induced by amyloid-beta peptides . Such findings highlight the potential for therapeutic applications in neurodegenerative diseases.

Biological Activity Summary Table

Activity TypeDescriptionReferences
NeuroprotectionReduces oxidative stress and neuronal apoptosis ,
Antioxidant PropertiesProtects cells from oxidative damage
Enzyme InhibitionInhibits PNMT affecting neurotransmitter synthesis
CytotoxicityPotential neurotoxic effects observed in animal models

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : Research has indicated that THIQ derivatives exhibit potential antidepressant properties. The structural modifications in compounds like 2-(2-methylphenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide may enhance their efficacy in targeting neurotransmitter systems involved in mood regulation. Studies have shown that THIQ analogs can modulate serotonin and norepinephrine levels, which are crucial for antidepressant effects .
  • Antinociceptive Effects : Compounds within the THIQ family have demonstrated significant antinociceptive (pain-relieving) properties. The sulfonamide group in the compound may contribute to its analgesic effects by interacting with pain pathways in the central nervous system. Evaluations in animal models have shown promising results for pain management .
  • Neuroprotective Properties : There is growing interest in the neuroprotective effects of THIQ derivatives against neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of this compound to inhibit oxidative stress and inflammation could be pivotal in developing treatments for these conditions .

Structural-Activity Relationship (SAR)

Understanding the SAR of THIQ derivatives helps in optimizing their pharmacological profiles. The presence of specific functional groups such as the methylphenoxy and sulfonyl moieties influences the compound's binding affinity to biological targets. For instance:

  • Methylphenoxy Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Sulfonyl Moiety : May contribute to increased receptor selectivity and reduced side effects compared to other analgesics or antidepressants .

Case Studies

  • Case Study on Antidepressant Efficacy : A study published in a medicinal chemistry journal evaluated various THIQ derivatives, including related compounds to this compound. Results indicated that certain modifications led to improved serotonin receptor binding and enhanced antidepressant-like behaviors in rodent models .
  • Neuroprotective Mechanisms : Research focusing on neuroprotective agents highlighted the role of THIQs in mitigating neuronal cell death induced by oxidative stress. In vitro studies demonstrated that these compounds could significantly reduce reactive oxygen species (ROS) levels in neuronal cultures exposed to neurotoxic agents .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Biological Activity Synthesis Highlights Source
Target Compound 2-methylphenoxy, tetrahydroisoquinoline sulfonyl Hypothesized GPCR modulation (inferred) Not detailed in evidence; likely involves sulfonylation and amidation
Tacrine-Coumarin Derivatives (2a–2c) Coumarin, tetrahydroacridine Antitumor (Topoisomerase inhibition in A549 cells) Coumarin-acridine conjugation via amidation; DMSO solubility
N-[(2S,3S,5S)-5-Amino-...]acetamide (e–h) 2,6-dimethylphenoxy, aminohexane Antimicrobial (pharmacopeial standards) Stereoselective synthesis with hydroxy/amino modifications
Pesticide Acetamides (e.g., alachlor) Chloro, diethylphenyl Herbicidal (lipid biosynthesis disruption) Chloro-substitution critical for activity; methoxy groups enhance soil persistence
L748337 (GPCR ligand) Hydroxypropoxy, phenylsulfonyl β-Adrenergic receptor antagonism Sulfonamide linkage for receptor specificity

Critical Analysis of Substituent Effects

Phenoxy Group Variations

  • Target vs. Tacrine-Coumarin Derivatives: The 2-methylphenoxy group in the target compound contrasts with the 7-hydroxycoumarin moiety in 2a–2c. While both enhance lipophilicity, coumarin’s conjugated system enables π-π stacking with DNA topoisomerases, explaining antitumor activity . The methylphenoxy group may instead favor membrane penetration for CNS targets.
  • Target vs.

Sulfonamide and Tetrahydroisoquinoline Moieties

  • Target vs. L748337: Both compounds feature sulfonamide groups, but L748337’s phenylsulfonyl moiety targets β-adrenergic receptors, whereas the target’s tetrahydroisoquinoline sulfonyl group may interact with serotonin or dopamine receptors due to the isoquinoline scaffold’s prevalence in CNS ligands .

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